molecular formula C16H12F3N5O B6950876 tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Cat. No.: B6950876
M. Wt: 347.29 g/mol
InChI Key: SBUXWSRHQUUJGN-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes a tetrazolo[1,5-a]pyridine core and a trifluoromethylated isoquinoline moiety

Properties

IUPAC Name

tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)13-3-1-2-11-9-23(6-5-12(11)13)15(25)10-4-7-24-14(8-10)20-21-22-24/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXWSRHQUUJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)C(F)(F)F)C(=O)C3=CC4=NN=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazolo[1,5-a]pyridine core. This can be achieved through a cyclocondensation reaction between appropriate precursors, such as β-alkoxyvinyl trifluoromethyl ketones and 2-aminotetrazole. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone has been studied for its potential antimicrobial and cytotoxic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the tetrazolo[1,5-a]pyridine core contributes to its stability and reactivity. The specific molecular targets and pathways involved depend on the context of its application, whether in antimicrobial activity, cytotoxicity, or other biological effects.

Comparison with Similar Compounds

  • Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole core but differ in their substitution patterns and biological activities.

  • Isoquinolines: Isoquinoline derivatives with different substituents can exhibit varying degrees of biological activity and chemical reactivity.

  • Trifluoromethylated Heterocycles: Other trifluoromethylated heterocycles may have similar properties but differ in their core structures and functional groups.

Uniqueness: Tetrazolo[1,5-a]pyridin-7-yl-[5-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone stands out due to its unique combination of a tetrazolo[1,5-a]pyridine core and a trifluoromethylated isoquinoline moiety, which contributes to its distinct chemical and biological properties.

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